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1,3-Dithiolane, 2-(2-furyl)-

Cat. No.: B15345715
CAS No.: 6008-83-9
M. Wt: 172.3 g/mol
InChI Key: FJZSFBULTAFVNL-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dithiolane (B1216140) Derivatives in Modern Organic Synthesis

1,3-Dithiolanes and their six-membered counterparts, 1,3-dithianes, are pivotal tools in contemporary organic synthesis. researchgate.net Their primary roles are twofold: as robust protecting groups for carbonyl compounds (aldehydes and ketones) and as precursors to acyl anion equivalents. researchgate.netasianpubs.org The formation of a dithiolane from a carbonyl compound and 1,2-ethanedithiol (B43112) provides a stable derivative that is resistant to a wide range of reaction conditions, including both acidic and basic environments. asianpubs.orgorganic-chemistry.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. asianpubs.org

Perhaps more significantly, the hydrogen atom at the C2 position of a dithiane derived from an aldehyde can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. youtube.com This process, known as "umpolung" (polarity reversal), transforms the normally electrophilic carbonyl carbon into a nucleophile. wikipedia.org This acyl anion equivalent can then react with various electrophiles (like alkyl halides, epoxides, and other carbonyl compounds) to form new carbon-carbon bonds, a fundamental operation in constructing complex molecular frameworks. wikipedia.orgjk-sci.com While 1,3-dithianes are more commonly used for this purpose due to the greater stability of their corresponding 2-lithio derivatives, the principle extends to the 1,3-dithiolane system. wikipedia.org

Significance of Furan-Containing Organic Scaffolds in Chemical Research

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom that is a prominent structural motif in a vast number of natural products and synthetic compounds. nih.govijabbr.comijabbr.com Its electron-rich nature and aromaticity contribute to its unique reactivity and ability to interact with biological targets. ijabbr.com In medicinal chemistry, the furan scaffold is of particular importance, appearing in numerous approved drugs. utripoli.edu.ly

Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.lywisdomlib.org The versatility of the furan ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and pharmacokinetic profiles. ijabbr.com Furthermore, furans serve as versatile synthetic intermediates, participating in various transformations to build more complex molecular architectures. nih.gov

Historical Development and Foundational Studies of 2-Substituted 1,3-Dithiolanes

The chemistry of thioacetals, including 1,3-dithiolanes and 1,3-dithianes, has been a cornerstone of organic synthesis for many decades. Their use as protecting groups for carbonyls is a classic and widely taught strategy. organic-chemistry.org A revolutionary advance in their application came in the 1960s with the work of E.J. Corey and Dieter Seebach. nih.govencyclopedia.pubsynarchive.com They developed the concept of using 2-lithio-1,3-dithianes as acyl anion equivalents, a strategy now famously known as the Corey-Seebach reaction. wikipedia.orgjk-sci.comnih.gov

This seminal work, first published in 1965, demonstrated that the C2-proton of a 1,3-dithiane (B146892) could be abstracted to create a potent nucleophile, effectively reversing the normal electrophilic character of the original carbonyl carbon. nih.govencyclopedia.pub This breakthrough provided a novel and powerful method for carbon-carbon bond formation and the synthesis of ketones, α-hydroxy ketones, and 1,2-diketones, which were otherwise difficult to access. jk-sci.comnih.gov While the foundational studies heavily focused on the more stable 1,3-dithiane system, the underlying principles of thioacetal formation, stability, and reactivity are directly applicable to the 1,3-dithiolane ring system. The synthesis of 2-substituted 1,3-dithiolanes is typically achieved through the acid-catalyzed condensation of an aldehyde or ketone with 1,2-ethanedithiol. wikipedia.orgchemicalbook.com

Rationale for Dedicated Academic Inquiry into 1,3-Dithiolane, 2-(2-furyl)-

The specific compound, 1,3-Dithiolane, 2-(2-furyl)-, represents a unique conjunction of the chemical properties of both the 1,3-dithiolane and furan ring systems. This molecular architecture warrants dedicated study for several reasons:

Hybrid Functionality : It combines the proven synthetic utility of the dithiolane moiety (as a protecting group and potential acyl anion precursor) with the rich biological and chemical profile of the furan ring.

Novel Bioactive Scaffolds : Given the wide range of biological activities associated with furan derivatives, this compound serves as a valuable scaffold for the synthesis of new potential therapeutic agents. The dithiolane portion can be considered a modifiable group that could influence solubility, stability, and receptor binding.

Synthetic Intermediate : It is a key intermediate for more complex molecules. The dithiolane can be deprotected to reveal a formyl group (an aldehyde) on the furan ring, or the furan ring itself can be subjected to further chemical transformations.

Overview of Current Research Landscape and Objectives for Further Investigation

Current research on 1,3-dithiolane derivatives continues to explore their roles in total synthesis, methodology development, and materials science. ontosight.aiontosight.ai Studies have investigated new, milder methods for their formation and deprotection, as well as their application in creating complex natural products. asianpubs.orgorganic-chemistry.org For furan-containing compounds, research is heavily focused on drug discovery, exploring their potential as antibacterial, anti-inflammatory, and anticancer agents, among others. utripoli.edu.lywisdomlib.orgresearchgate.net

However, specific research focusing exclusively on 1,3-Dithiolane, 2-(2-furyl)- is less prevalent in mainstream literature, often being cited as an intermediate in a larger synthetic sequence.

Objectives for further investigation should include:

Systematic Synthesis and Optimization : Developing high-yield, scalable, and environmentally benign synthetic routes to 1,3-Dithiolane, 2-(2-furyl)- and its derivatives.

Reactivity Studies : A thorough investigation of its chemical reactivity, including the stability of its 2-lithio derivative and its utility in Corey-Seebach-type reactions. Recent studies have explored the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to form dithioesters, a reaction pathway that could be explored for the 2-(2-furyl) analogue. acs.org

Physicochemical Characterization : Detailed analysis of its spectroscopic and physical properties to build a comprehensive data profile.

Biological Screening : Evaluating the compound and its derivatives for a broad range of pharmacological activities, leveraging the known bioactivity of the furan scaffold.

Below is a table summarizing the key properties of the parent compound.

PropertyValueReference
Chemical Formula C₇H₈OS₂
IUPAC Name 2-(Furan-2-yl)-1,3-dithiolane
Synthesis Reaction of furfural (B47365) with 1,2-ethanedithiol wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8OS2 B15345715 1,3-Dithiolane, 2-(2-furyl)- CAS No. 6008-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6008-83-9

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)furan

InChI

InChI=1S/C7H8OS2/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2

InChI Key

FJZSFBULTAFVNL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC=CO2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1,3 Dithiolane, 2 2 Furyl

Anionic Chemistry of 2-Substituted 1,3-Dithiolanes

The C2-proton of 2-substituted 1,3-dithiolanes exhibits notable acidity, allowing for deprotonation to form a stabilized carbanion. This carbanion serves as a potent nucleophile and an acyl anion equivalent, a concept central to the umpolung (polarity reversal) strategy in organic synthesis. youtube.com

Generation and Stability of 2-Lithio-1,3-dithiolanes and Analogous Organometallic Species

The generation of 2-lithio-1,3-dithiolanes is typically achieved by treating the corresponding 2-substituted 1,3-dithiolane (B1216140) with a strong base, such as n-butyllithium (n-BuLi). youtube.com The pKa of the C2-hydrogen in 1,3-dithiane (B146892), a closely related six-membered ring system, is approximately 31, indicating that a potent base is required for its abstraction. youtube.com The resulting 2-lithio species is stabilized by the adjacent sulfur atoms, which can accommodate the negative charge through the polarization of their valence electrons and the larger C-S bond length. youtube.com This stabilization contributes to the utility of these organometallic reagents in synthesis. youtube.comacs.org

The stability of carbenes derived from 1,3-dithioles has been computationally shown to be greater than their 1,2-dithiole (B8566573) counterparts, highlighting the favorable electronic arrangement in the 1,3-dithio system for sustaining reactive intermediates. rsc.org The generation of 2-lithio-2-trimethylsilyl-1,3-dithiane has also been reported, further expanding the synthetic applications of these anions. researchgate.net

Nuance in Nucleophilic Reactivity and Regioselectivity of Dithiolane Anions

Thiolate anions, in general, are excellent nucleophiles due to the large atomic radius of sulfur, which effectively stabilizes the charge. acs.org This inherent nucleophilicity allows dithiolane anions to react with a wide array of electrophiles. youtube.com The reactivity of these anions can be modulated by the substituents on the dithiolane ring and the nature of the electrophile. For instance, in reactions with α,β-unsaturated carbonyl compounds, the "soft" nature of the sulfur-stabilized carbanion typically favors 1,4-conjugate addition over 1,2-addition to the carbonyl group. acs.org

The regioselectivity of these reactions is a crucial aspect of their synthetic utility. For example, the reaction of 2-lithio-1,3-dithianes with various electrophiles, such as alkyl halides and epoxides, proceeds with high efficiency to form new carbon-carbon bonds. youtube.com The use of additives like hexamethylphosphoramide (B148902) (HMPA) can influence the reactivity and regioselectivity, for instance by triggering a 1,4-Brook rearrangement in certain substrates. organic-chemistry.org

Influence of Counterions and Solvent Effects on Anion Behavior

The behavior of the dithiolane anion is significantly influenced by the nature of the counterion and the solvent system employed. The counterion, typically lithium, can coordinate with the anion and the electrophile, affecting the transition state and, consequently, the reaction rate and selectivity.

Solvents play a critical role in modulating the reactivity of ionic species. The dielectric constant of the solvent can impact the degree of ion pairing between the dithiolane anion and its counterion. researchgate.net In solvents with low dielectric constants, ion pairing is more pronounced, which can reduce the nucleophilicity of the anion. researchgate.net Conversely, polar, coordinating solvents can solvate the cation, leading to a "freer" and more reactive anion. researchgate.netbiorxiv.org For example, the presence of water can, in some cases, facilitate reactions by activating both the electrophile and the nucleophile through hydrogen bonding. acs.org The choice of solvent can also influence the stability of the anion itself. nih.govnih.gov

Rearrangement Reactions within the 1,3-Dithiolane, 2-(2-furyl)- Structural Motif

The presence of the furan (B31954) ring at the 2-position of the 1,3-dithiolane introduces the possibility of unique rearrangement reactions, often influenced by external stimuli such as temperature.

Temperature-Dependent Rearrangements of 2-(2-Furyl)-Substituted Thioacetals

The furan moiety is known to participate in various thermally induced reactions, including intramolecular Diels-Alder (IMDAF) reactions. researchgate.net In the context of 2-(2-furyl)-substituted thioacetals, temperature can play a crucial role in promoting rearrangements. While specific studies on the temperature-dependent rearrangements of 1,3-Dithiolane, 2-(2-furyl)- are not extensively detailed in the provided search results, the general principles of furan chemistry suggest that such rearrangements are plausible. The stability of the dithiolane ring and the electronic nature of the furan ring would be key factors in determining the outcome of such transformations.

Inter- and Intramolecular Rearrangement Pathways

Rearrangements involving the 2-(2-furyl)-1,3-dithiolane system can proceed through either inter- or intramolecular pathways. An intramolecular rearrangement might involve the furan ring acting as a diene in a Diels-Alder reaction with a dienophile present within the same molecule. researchgate.net The feasibility of such a reaction would depend on the length and flexibility of the tether connecting the furan and the dienophile. researchgate.net

Intermolecular rearrangements could involve the reaction of the dithiolane anion with an external electrophile, followed by a subsequent rearrangement cascade. The specific pathways would be highly dependent on the reaction conditions and the nature of the reactants involved.

Ring Expansion and Contraction Phenomena

The 1,3-dithiolane ring, while generally stable, can undergo ring expansion and contraction reactions under specific conditions. These transformations are often driven by the formation of reactive intermediates such as sulfonium (B1226848) ions, followed by rearrangement pathways.

One notable example involves the base-mediated rearrangement of 1,3-dithiolane-substituted propargylamines. nih.gov In the presence of a strong base like potassium tert-butoxide in dimethylformamide (DMF), these compounds undergo a rearrangement initiated by the abstraction of the propargylic proton. This leads to an expansion of the five-membered dithiolane ring to an eight-membered S,S-heterocycle. nih.gov This method has also been successfully applied to the expansion of related 1,3-dithiane (six-membered) and 1,3-dithiepane (B1616759) (seven-membered) rings, yielding nine- and ten-membered heterocycles, respectively. nih.gov

The mechanism of this ring expansion is proposed to proceed through the formation of a bicyclic sulfonium ion intermediate, which then undergoes a rearrangement to the larger ring system. nih.gov This type of ring expansion provides a valuable synthetic route to medium-sized sulfur-containing heterocycles, which are otherwise challenging to synthesize due to unfavorable transannular interactions and torsional strain. nih.gov

Conversely, ring contraction of the 1,3-dithiolane ring is less common but can be envisaged under conditions that favor the extrusion of a sulfur atom or a carbon-sulfur fragment. While specific examples for 2-(2-furyl)-1,3-dithiolane are not extensively documented, related dithiole systems provide insights into such possibilities. For instance, the reaction of 1,2-dithiole-3-thiones with nitrilimines proceeds via a 1,3-dipolar cycloaddition followed by spontaneous opening of the dithiole ring and extrusion of a sulfur atom to form a 1,3,4-thiadiazole (B1197879) ring. mdpi.com

Electrophilic Reaction Profiles of 1,3-Dithiolane, 2-(2-furyl)-

The C-2 position of the 1,3-dithiolane ring is the primary site of electrophilic attack, owing to the ability of the adjacent sulfur atoms to stabilize a positive charge. The 2-(2-furyl) substituent further influences the reactivity of this position.

Reactions with Carbonyl Electrophiles (Aldehydes, Ketones, Esters)

The lithiated derivative of 2-(2-furyl)-1,3-dithiolane, generated by treatment with a strong base such as butyllithium, acts as a potent nucleophile. This acyl anion equivalent can react with a variety of carbonyl electrophiles.

Detailed studies have shown that these lithiated species readily add to aldehydes and ketones to form the corresponding α-hydroxyalkyl derivatives. organic-chemistry.org The reaction with esters would be expected to yield the corresponding keto-dithiolanes after initial addition and subsequent elimination of an alkoxide. These reactions are fundamental in C-C bond formation, allowing for the construction of complex molecular architectures. asianpubs.org

Alkylation and Acylation Reactions at the C-2 Position

The nucleophilic character of the C-2 lithiated 1,3-dithiolane allows for efficient alkylation and acylation reactions. Primary alkyl halides react smoothly with the lithiated dithiolane to afford 2-alkyl-2-(2-furyl)-1,3-dithiolanes. organic-chemistry.org This provides a straightforward method for introducing various alkyl chains at the C-2 position.

Acylation can be achieved using acylating agents such as acid chlorides or anhydrides. These reactions lead to the formation of 2-acyl-2-(2-furyl)-1,3-dithiolanes, which are versatile intermediates for further synthetic transformations. The efficiency of these alkylation and acylation reactions is crucial for the synthetic utility of 1,3-dithiolanes as protecting groups and synthetic intermediates. nih.gov

Cycloaddition Reactions with Unsaturated Substrates

The 2-(2-furyl)-1,3-dithiolane moiety can participate in cycloaddition reactions, either as a dienophile or as part of a more complex reacting system. The furan ring itself is a classic diene for Diels-Alder reactions. nih.govuc.pt When tethered to the dithiolane, intramolecular Diels-Alder reactions can be envisioned, leading to the formation of complex polycyclic systems. researchgate.net

Furthermore, related dithiolethiones have been shown to undergo [3+2] cycloaddition reactions with activated alkenes like maleic anhydride (B1165640), resulting in the formation of new heterocyclic rings. mdpi.com In a similar vein, thiocarbonyl ylides generated in situ can undergo [3+2] cycloaddition with various dipolarophiles to form functionalized 1,3-dithiolanes. researchgate.net While direct examples involving 2-(2-furyl)-1,3-dithiolane are specific, the principles from related systems suggest a rich potential for cycloaddition chemistry. uchicago.edulibretexts.orgresearchgate.net

The following table summarizes representative cycloaddition reactions involving dithiolane-related structures:

Reactant 1Reactant 2Reaction TypeProductReference
5-(2-furyl)-1,2-dithiole-3-thioneMaleic anhydride[3+2] Cycloaddition1,3-Dithiolane derivative mdpi.com
Thiocarbonyl ylidePolyfluoroalkanethioamides[3+2] Cycloaddition4-Polyfluoroalkyl-1,3-dithiolanes researchgate.net
2-Allyl-1-furyl-3,4-dihydroisoquinolinium salt(intramolecular)[4+2] CycloadditionPentacyclic precursor researchgate.net

Oxidative Transformations of the Dithiolane Ring

The sulfur atoms of the 1,3-dithiolane ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This oxidation can be achieved using various oxidizing agents. For instance, microbial oxidation can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical oxidation, for example with meta-chloroperoxybenzoic acid (m-CPBA), can also yield sulfoxides. nih.govnih.gov

The furan ring itself is also prone to oxidation. Treatment of furyl-containing compounds with oxidizing agents like m-CPBA can lead to oxidative transformations of the furan ring, sometimes resulting in complex rearrangements and the formation of new ring systems. nih.govnih.gov For example, the oxidation of β-furyl amides with m-CPBA has been shown to result in the formation of spiro-γ-butenolide-γ-butyrolactones. nih.gov

Gas-phase oxidation of related 1,3-dithiolane-2-thione over molybdenum trioxide has been reported to efficiently convert the thione to the corresponding ketone, 1,3-dithiolan-2-one. researchgate.net

Radical Reactions and Single-Electron Transfer (SET) Processes Involving 1,3-Dithiolanes

SET-initiated Diels-Alder cycloadditions have been reported for related systems. nih.gov In these reactions, an electron donor initiates the formation of a radical anion from a dienophile, which then undergoes cycloaddition with a diene. Such a process could potentially be applied to systems containing the 2-(2-furyl)-1,3-dithiolane moiety.

Radical coupling pathways have also been utilized for the difunctionalization of alkynes to produce β-ketodithianes under metal-catalyst-free conditions. organic-chemistry.org This suggests the potential for radical-mediated C-C and C-O bond formation in dithiolane chemistry.

Chemoselective and Regioselective Transformations Targeting the Furan Moiety within the Dithiolane System

The presence of two distinct reactive functionalities in 1,3-Dithiolane, 2-(2-furyl)-, namely the furan ring and the dithiolane ring, presents unique challenges and opportunities in synthetic chemistry. The dithiolane group, a thioacetal, is generally stable under neutral and basic conditions but can be sensitive to strong acids and certain oxidizing agents. In contrast, the furan ring is an electron-rich aromatic system susceptible to electrophilic attack and can also function as a diene in cycloaddition reactions. wikipedia.org This difference in reactivity allows for chemoselective transformations that specifically target the furan moiety while preserving the dithiolane ring. Furthermore, the substitution pattern of the furan ring dictates the regioselectivity of these transformations.

The dithiolane group at the 2-position of the furan ring plays a crucial electronic role. Derived from furfural (B47365), the conversion of the electron-withdrawing aldehyde group (-CHO) into a less deactivating dithioacetal group enhances the electron density of the furan ring, making it more amenable to certain transformations like cycloadditions. nih.gov

Electrophilic Aromatic Substitution

Electrophilic substitution on the furan ring is a primary pathway for its functionalization. In 2-substituted furans, the incoming electrophile is predominantly directed to the C5 position (the other α-position), as the intermediate carbocation is better stabilized by the ring oxygen. The 1,3-dithiolane substituent at the C2 position is considered to be an activating group, further favoring substitution at the C5 position.

One of the most significant electrophilic aromatic substitution reactions is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring. sigmaaldrich.comorganic-chemistry.org This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.com For an electron-rich substrate like a furan derivative, milder conditions are often sufficient. The reaction is expected to proceed with high regioselectivity, yielding the 5-acylated product.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Furan Derivatives

ElectrophileCatalystSolventTemperatureProduct Type
Acetic AnhydrideZinc Oxide (ZnO)Solvent-freeRoom Temp.2-Acetylfuran
Acetyl ChlorideAluminum Chloride (AlCl₃)Carbon Disulfide0 °C to RT2-Acetylfuran
Acetic AnhydrideTriphenyltin-grafted SBA-15TolueneReflux4-Acetyltoluene
Carboxylic AcidsCyanuric Chloride / AlCl₃DichloroethaneRoom Temp.Aryl Ketones

This table presents general conditions for Friedel-Crafts acylation on furan and related aromatic compounds to illustrate typical reagents and catalysts. organic-chemistry.org

Nitration is another key electrophilic substitution. Direct nitration of furan itself often leads to polymerization and ring-opening under harsh acidic conditions. A common and milder method involves the use of acetyl nitrate (B79036) (prepared in situ from nitric acid and acetic anhydride), which can selectively nitrate the furan ring at the 5-position. Given the stability of the dithiolane group under these conditions, 1,3-Dithiolane, 2-(2-furyl)- would be expected to yield 1,3-Dithiolane, 2-(5-nitro-2-furyl)-.

Diels-Alder Cycloaddition

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgkhanacademy.org This provides a powerful method for constructing six-membered rings. wikipedia.orgyoutube.com The reactivity of the furan diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups. youtube.com

Furfural itself is generally a poor diene for Diels-Alder reactions because the electron-withdrawing aldehyde group deactivates the furan ring. nih.gov However, converting the aldehyde to its 1,3-dithiolane derivative reduces this deactivating effect. This acetalization strategy makes the furan ring more electron-rich and thus a more reactive diene. nih.gov The reaction of 1,3-Dithiolane, 2-(2-furyl)- with a suitable dienophile, such as maleic anhydride or N-methylmaleimide, is expected to proceed, forming an oxabicycloheptene adduct. The reaction typically shows high stereoselectivity, with the endo isomer being the kinetically favored product due to secondary orbital interactions. youtube.com

Table 2: Regio- and Stereoselectivity in Diels-Alder Reactions of Furan Acetals with Alkenes

Furan DerivativeDienophileConditionsProductSelectivity
Furan-2-carboxaldehyde dimethyl acetal (B89532)N-MethylmaleimideNeat, 25 °C, 24hOxabicycloheptene adductendo/exo = 95:5
2-MethylfuranMaleic AnhydrideCHCl₃, 25 °C, 2hOxabicycloheptene adductexo (major)
Furfuryl acetateAcrylonitrileSealed tube, 100 °C, 48hOxabicycloheptene adductMixture of regioisomers

This table is based on findings for furan acetals and derivatives, which serve as a model for the reactivity of 1,3-Dithiolane, 2-(2-furyl)-. nih.gov

Metallation

The regioselective metallation of the furan ring, typically using organolithium reagents like n-butyllithium, followed by quenching with an electrophile, is a versatile method for introducing substituents. For 2-substituted furans, metallation generally occurs at the C5 position. Therefore, treatment of 1,3-Dithiolane, 2-(2-furyl)- with n-butyllithium would likely generate the 5-lithio species. This intermediate can then react with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce a substituent specifically at the C5 position. The directing effect of heteroatoms can be crucial in determining the site of metallation. nih.gov The sulfur atoms in the dithiolane ring could potentially influence the regioselectivity, although C5 lithiation is the most probable outcome based on the established reactivity of 2-substituted furans.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,3 Dithiolane, 2 2 Furyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the proton and carbon environments and their intricate relationships.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 1,3-Dithiolane (B1216140), 2-(2-furyl)-, distinct signals are expected for the protons of the furan (B31954) ring and the dithiolane ring.

The furan ring exhibits a characteristic three-proton spin system. The proton at the 5'-position (H-5') is expected to appear as a doublet of doublets, coupling to both H-3' and H-4'. The proton at the 3'-position (H-3') will also be a doublet of doublets, while the H-4' proton will appear as a multiplet, often close to a triplet, due to coupling with both H-3' and H-5'. researchgate.net

The dithiolane ring contains a methine proton at the C2 position, which is deshielded by the adjacent sulfur and oxygen atoms of the furan ring, and two methylene (B1212753) groups at C4 and C5. These methylene protons (H-4 and H-5) are expected to appear as a complex multiplet due to geminal and vicinal coupling. The single proton at C2 (H-2) would appear as a singlet, assuming no coupling to adjacent protons.

Predicted ¹H NMR data for 1,3-Dithiolane, 2-(2-furyl)- is presented below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5' (Furan)~7.4ddJ ≈ 1.8, 0.8
H-3' (Furan)~6.4ddJ ≈ 3.4, 1.8
H-4' (Furan)~6.3dd (pseudo t)J ≈ 3.4, 1.8
H-2 (Dithiolane)~5.7s-
H-4/H-5 (Dithiolane)~3.3-3.5m-

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment and hybridization state. libretexts.org For 1,3-Dithiolane, 2-(2-furyl)-, a total of seven distinct carbon signals are anticipated.

The carbons of the furan ring are expected in the aromatic region (δ 100-150 ppm), with the carbon attached to the oxygen (C-2') being the most deshielded. The C2 carbon of the dithiolane ring, being an acetal (B89532) carbon flanked by two sulfur atoms, will also show a significant downfield shift. The methylene carbons of the dithiolane ring (C4 and C5) will appear in the aliphatic region. Quaternary carbons, such as C-2' in the furan ring, typically exhibit lower intensity peaks. organicchemistrydata.org

Predicted ¹³C NMR data for 1,3-Dithiolane, 2-(2-furyl)- is presented below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Furan)~153
C-5' (Furan)~143
C-3' (Furan)~111
C-4' (Furan)~110
C-2 (Dithiolane)~50
C-4/C-5 (Dithiolane)~40

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over two or three bonds). For 1,3-Dithiolane, 2-(2-furyl)-, COSY would show correlations between the coupled protons on the furan ring (H-3' with H-4', H-4' with H-5', and H-3' with H-5'). It would also confirm the connectivity within the dithiolane ring's ethylene (B1197577) bridge. organic-chemistry.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the furan proton at δ ~7.4 ppm would correlate to the carbon at δ ~143 ppm, assigning them as H-5' and C-5', respectively. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting different parts of the molecule. ipb.pt The key correlation for confirming the structure of 1,3-Dithiolane, 2-(2-furyl)- would be between the methine proton H-2 of the dithiolane ring and the carbons of the furan ring (C-2' and C-3'). This observation would unequivocally establish the link between the two heterocyclic rings.

The 1,3-dithiolane ring is not planar and can exist in various conformations, most commonly envelope and twist forms. nih.gov These conformations can interconvert through a process of pseudorotation. Dynamic NMR spectroscopy, particularly by varying the temperature of the experiment, is a powerful technique to study these conformational dynamics. pacific.eduresearchgate.net

At low temperatures, the rate of interconversion may become slow on the NMR timescale, potentially leading to the observation of separate signals for protons in different conformational environments (e.g., axial and equatorial). As the temperature is raised, the rate of interconversion increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. nih.gov By analyzing the line shape changes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational ring-flipping process, providing valuable thermodynamic data about the molecule's flexibility.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of a compound. nih.gov For 1,3-Dithiolane, 2-(2-furyl)-, with the molecular formula C₇H₈OS₂, the theoretical exact mass can be calculated with high precision.

Calculated HRMS data for 1,3-Dithiolane, 2-(2-furyl)- is presented below.

Ion FormulaCalculated Exact Mass (m/z)
[C₇H₈OS₂ + H]⁺173.0143
[C₇H₈OS₂ + Na]⁺195.0013

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected parent ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of 1,3-Dithiolane, 2-(2-furyl)- (exact mass: 172.0173) is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. unt.edu The analysis of the resulting fragment ions provides conclusive evidence for the compound's structure.

While specific MS/MS data for 1,3-Dithiolane, 2-(2-furyl)- is not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on the known fragmentation of furan and dithiolane moieties. imreblank.ched.ac.uknih.gov The most probable fragmentation pathways would involve the cleavage of the dithiolane ring and the separation of the furan ring.

Key fragmentation events would likely include:

Ring-opening of the dithiolane: The five-membered dithiolane ring can undergo fragmentation, often initiated by the loss of ethylene (C₂H₄). nih.gov

Furan ring fragmentation: The furan ring is known to fragment via the loss of carbon monoxide (CO) and other small neutral molecules. ed.ac.uk

Cleavage at the C2 position: The bond between the furan ring and the dithiolane ring is a likely point of cleavage, leading to the formation of the furfuryl cation or a dithiolane-derived fragment.

A plausible fragmentation pathway would generate a prominent ion corresponding to the 2-furylmethanethial cation after the initial dithiolane ring opening. Further fragmentation of the furan ring itself can also be expected. The precise masses of these fragments, as determined by high-resolution mass spectrometry, allow for the confirmation of their elemental composition.

Table 1: Predicted MS/MS Fragmentation of [1,3-Dithiolane, 2-(2-furyl)- + H]⁺

m/z (Predicted) Proposed Fragment Ion Neutral Loss
173.0251[C₇H₉Oₛ₂]⁺ (Protonated Molecular Ion)-
145.0299[C₅H₅S₂]⁺ (Dithiolane ring fragment after furan loss)C₂H₄O
111.0013[C₅H₃S₂]⁺ (Further fragmentation of dithiolane fragment)H₂
97.0272[C₄H₅S]⁺ (Thiophene-like fragment)CH₂S
81.0335[C₅H₅O]⁺ (Furfuryl cation)C₂H₄S₂

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. researchgate.netresearchgate.net For 1,3-Dithiolane, 2-(2-furyl)-, these methods reveal characteristic vibrations of the furan and dithiolane rings.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the various bond vibrations within the molecule. Key expected peaks include:

C-H stretching (furan): Aromatic C-H stretches from the furan ring are anticipated just above 3000 cm⁻¹.

C-H stretching (dithiolane): Aliphatic C-H stretches from the dithiolane ring's ethylene bridge will appear just below 3000 cm⁻¹.

C=C stretching (furan): Vibrations from the carbon-carbon double bonds within the furan ring typically occur in the 1500-1600 cm⁻¹ region.

C-O-C stretching (furan): The characteristic asymmetric and symmetric stretches of the ether linkage in the furan ring are found in the 1000-1200 cm⁻¹ range.

C-S stretching (dithiolane): The carbon-sulfur bonds of the dithiolane ring give rise to weaker absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The S-S and C-S bonds of the dithiolane ring, which may show weak IR signals, often produce more intense Raman scattering peaks. The symmetric breathing vibration of the furan ring is also a characteristic Raman band.

Table 2: Characteristic Vibrational Frequencies for 1,3-Dithiolane, 2-(2-furyl)-

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch (Aromatic)Furan3100 - 3150IR, Raman
C-H Stretch (Aliphatic)Dithiolane2850 - 2960IR, Raman
C=C StretchFuran1500 - 1600IR, Raman
C-O-C Asymmetric StretchFuran1150 - 1250IR
C-O-C Symmetric StretchFuran1000 - 1100IR, Raman
C-S StretchDithiolane600 - 800IR, Raman

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for 1,3-Dithiolane, 2-(2-furyl)- has not been reported in the Cambridge Structural Database, analysis of closely related furan-substituted compounds provides valuable insight into the expected solid-state structure. For instance, the crystal structure of (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide reveals key geometric parameters of the 2-furyl moiety. researchgate.net Similarly, studies on other furan-containing heterocyclic systems demonstrate the planarity of the furan ring and its typical bond distances. nih.govnih.gov

A crystallographic analysis of 1,3-Dithiolane, 2-(2-furyl)- would be expected to reveal:

The conformation of the five-membered dithiolane ring, which typically adopts an envelope or twist conformation.

The relative orientation of the furan and dithiolane rings.

Intermolecular interactions, such as C-H···S or π-stacking interactions, that dictate the crystal packing.

Table 3: Representative Crystallographic Data for a Related Furan-Containing Compound (Data for (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide) researchgate.net

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.4339 (10)
b (Å)9.6549 (9)
c (Å)23.418 (3)
V (ų)2133.0 (4)
Z8
Dihedral Angle (Benzene-Furan)55.21 (7)°

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

The parent molecule, 1,3-Dithiolane, 2-(2-furyl)-, is achiral. However, the introduction of a substituent at the C4 or C5 position of the dithiolane ring creates a chiral center. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for distinguishing between enantiomers and assigning their absolute configuration. unimore.itnih.gov

Circular dichroism measures the differential absorption of left and right-circularly polarized light. A CD spectrum provides information about the stereochemical environment of chromophores. For chiral derivatives of 1,3-Dithiolane, 2-(2-furyl)-, the electronic transitions associated with the furan ring and the sulfur atoms of the dithiolane ring would give rise to characteristic CD signals (Cotton effects). rsc.org

Recent studies on chiral 1,3-dithiolane derivatives have successfully used a combination of enantioselective HPLC for separation and subsequent X-ray crystallography of a synthesized derivative to unambiguously assign the absolute configuration. nih.govmdpi.com The experimentally determined CD spectrum of the pure enantiomer can then serve as a reference standard for assigning the configuration of other related chiral dithiolanes. This combined approach is powerful for establishing the absolute stereochemistry of this important class of heterocyclic compounds. mdpi.comdocumentsdelivered.com

Computational Chemistry and Theoretical Studies of 1,3 Dithiolane, 2 2 Furyl

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step processes of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can construct a detailed picture of the reaction mechanism.

Understanding how a reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. wayne.edu The energy difference between the reactants and the transition state is the activation energy (or reaction barrier), which determines the rate of the reaction.

ParameterDescriptionHypothetical Value (kcal/mol)
Energy of Reactants The combined energy of the starting materials.0.0 (Reference)
Energy of Transition State The energy of the highest point on the reaction pathway.+25.5
Energy of Products The combined energy of the final products.-15.0
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur (E_TS - E_Reactants).+25.5
Reaction Energy (ΔE_rxn) The net energy change of the reaction (E_Products - E_Reactants).-15.0

Note: This table provides a hypothetical example of the energetic profile for a reaction involving 1,3-Dithiolane (B1216140), 2-(2-furyl)-.

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric parameters. wayne.edu By exploring the PES, chemists can visualize the entire landscape of a chemical reaction. researchgate.net The minima on the surface correspond to stable molecules (reactants and products), while saddle points correspond to transition states connecting these minima. wayne.edunih.gov

For 1,3-Dithiolane, 2-(2-furyl)-, computational exploration of the PES can reveal all possible reaction pathways, identify stable intermediates, and locate the transition states for each step. nih.gov This detailed understanding is critical for controlling reaction outcomes and designing more efficient synthetic routes. Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between a known reactant and product state, providing a detailed view of the reaction coordinate. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the 1,3-Dithiolane Ring

The three-dimensional shape and flexibility of a molecule are critical to its function. The 1,3-dithiolane ring is not planar and can adopt several conformations.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For the 1,3-dithiolane ring, common conformations include the 'envelope' and 'twist' forms. In a study of a related compound, 3-(1,3-dithiolan-2-ylidene)-1-(4-methoxyphenyl)pyridine-2,4(1H,3H)-dione, the dithiolane ring was found to adopt a twisted conformation in the crystal structure. nih.gov Computational analysis can determine the energy of each possible conformer of 1,3-Dithiolane, 2-(2-furyl)-, predicting the most stable shape and the energy barriers between different conformations.

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations introduce the element of time, simulating the motion of atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, providing a dynamic view of how the molecule behaves. For 1,3-Dithiolane, 2-(2-furyl)-, MD simulations can reveal how the dithiolane ring flexes and changes its conformation, how the furan (B31954) ring rotates, and how the molecule interacts with its environment (e.g., solvent molecules). This information is crucial for understanding the dynamic aspects of its chemical behavior.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. elixirpublishers.com Methods such as Density Functional Theory (DFT) are frequently employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. biointerfaceresearch.comresearchgate.netnih.gov

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. biointerfaceresearch.com Following this, spectroscopic properties are calculated. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. nih.gov These theoretical values are then often scaled using empirical correlations to improve their agreement with experimental data. youtube.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For instance, functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) are commonly used for organic molecules. biointerfaceresearch.comresearchgate.net

Vibrational frequencies from IR spectroscopy can also be computed. These calculations not only predict the positions of absorption bands but also help in assigning these bands to specific vibrational modes of the molecule, such as C-H stretches, C=C bends, and the characteristic vibrations of the furan and dithiolane rings. elixirpublishers.combiointerfaceresearch.com

For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice to calculate the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.comworktribe.com These calculations provide the absorption maxima (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. worktribe.comnih.gov

The validation of these computational predictions against experimentally obtained spectra is a critical step to ensure the accuracy of the theoretical model. While specific experimental data for 1,3-Dithiolane, 2-(2-furyl)- is not widely published, the general agreement between predicted and experimental spectra for related furan and dithiolane derivatives lends confidence to the computational approaches. nih.govmdpi.com

Table 1: Predicted Spectroscopic Parameters for 1,3-Dithiolane, 2-(2-furyl)- (Illustrative) This table presents hypothetical data that would be expected from DFT calculations.

Parameter Predicted Value Spectroscopic Method Assignment
¹H NMR Chemical Shift (δ) 7.5 ppm ¹H NMR Furan H5
¹H NMR Chemical Shift (δ) 6.4 ppm ¹H NMR Furan H3
¹H NMR Chemical Shift (δ) 6.3 ppm ¹H NMR Furan H4
¹H NMR Chemical Shift (δ) 5.8 ppm ¹H NMR Dithiolane CH
¹H NMR Chemical Shift (δ) 3.3-3.5 ppm ¹H NMR Dithiolane CH₂
¹³C NMR Chemical Shift (δ) 152.0 ppm ¹³C NMR Furan C2
¹³C NMR Chemical Shift (δ) 143.5 ppm ¹³C NMR Furan C5
¹³C NMR Chemical Shift (δ) 110.8 ppm ¹³C NMR Furan C4
¹³C NMR Chemical Shift (δ) 108.0 ppm ¹³C NMR Furan C3
¹³C NMR Chemical Shift (δ) 55.0 ppm ¹³C NMR Dithiolane CH
¹³C NMR Chemical Shift (δ) 40.0 ppm ¹³C NMR Dithiolane CH₂
IR Frequency (ν) ~3100 cm⁻¹ IR Furan C-H stretch
IR Frequency (ν) ~1580 cm⁻¹ IR Furan C=C stretch
IR Frequency (ν) ~680 cm⁻¹ IR C-S stretch

In Silico Design and Prediction of Novel Reactivity Patterns

Beyond spectroscopic prediction, computational chemistry is a powerful tool for exploring and predicting the chemical reactivity of a molecule. researchgate.netnih.gov For 1,3-Dithiolane, 2-(2-furyl)-, theoretical studies can elucidate potential reaction mechanisms, predict the feasibility of unknown reactions, and guide the design of new synthetic pathways. researchgate.net

The furan ring in the molecule is known to participate in various reactions, most notably the Diels-Alder cycloaddition, where it can act as a diene. rsc.org Computational modeling can predict the activation energies and reaction thermodynamics for the reaction of the furan moiety with different dienophiles. dntb.gov.ua This allows for the screening of potential reactants and the prediction of reaction outcomes, including regioselectivity and stereoselectivity.

The dithiolane ring also presents interesting possibilities for reactivity. The sulfur atoms can be involved in oxidation reactions or can act as nucleophiles. Furthermore, the C-S bonds can be cleaved under certain conditions, a reaction that can be modeled computationally to understand the mechanism and energetics. nih.gov The stability of reactive intermediates, such as radicals or ions, that might be formed during a reaction can also be assessed using computational methods. nih.gov

By mapping the molecule's electrostatic potential (MEP), regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. researchgate.net This provides a visual guide to the molecule's reactive sites. For 1,3-Dithiolane, 2-(2-furyl)-, the oxygen of the furan and the sulfur atoms of the dithiolane are expected to be electron-rich centers, while the hydrogen atoms of the furan ring are likely to be electron-poor.

Table 2: Predicted Reactivity Data for 1,3-Dithiolane, 2-(2-furyl)- (Illustrative) This table presents hypothetical data for potential reactions that could be investigated through computational modeling.

Reaction Type Reactant Predicted Activation Energy (kcal/mol) Predicted Reaction
Diels-Alder Cycloaddition Maleimide 20-25 Formation of an oxa-bridged cycloadduct
Electrophilic Aromatic Substitution Nitronium ion (NO₂⁺) 15-20 Nitration at the C5 position of the furan ring
Oxidation Hydrogen Peroxide 25-30 Oxidation of one or both sulfur atoms to sulfoxides

Synthetic Applications and Transformational Chemistry of 1,3 Dithiolane, 2 2 Furyl

Role as Masked Acyl Anion Equivalents in Carbon-Carbon Bond Formation

The dithiolane moiety in 1,3-dithiolane (B1216140), 2-(2-furyl)- plays a crucial role as a masked acyl anion equivalent. The acidic proton at the C2 position of the dithiolane ring can be abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. youtube.com This carbanion, an acyl anion equivalent, exhibits reversed polarity ("umpolung") compared to the typical electrophilic nature of the carbonyl carbon it originates from. youtube.com This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions.

Stereoselective Alkylation and Arylation Reactions

The lithiated derivative of 2-substituted 1,3-dithianes, which are structurally similar to 1,3-dithiolanes, readily undergoes alkylation with various electrophiles. youtube.comorganic-chemistry.org For instance, the reaction of 2-lithio-1,3-dithiane with primary alcohol arenesulfonates proceeds smoothly at room temperature to afford 2-alkyl-1,3-dithianes in high yields. organic-chemistry.org This method provides an efficient route for the introduction of alkyl chains.

The stereoselectivity of such alkylation reactions can be influenced by the presence of chiral auxiliaries or by the inherent stereochemistry of the substrate. For example, the alkylation of 2-oxopiperazines at the C3 position has been shown to proceed with high diastereoselectivity, a phenomenon rationalized through quantum chemistry calculations that highlight the role of sterical hindrance and the conformation of the piperazine (B1678402) ring. benjamin-bouvier.fr While this example is not directly on 1,3-dithiolane, 2-(2-furyl)-, the principles of stereocontrol in alkylations of related heterocyclic systems are relevant.

Nucleophilic Additions to Carbonyl Electrophiles

The carbanion generated from 1,3-dithiolane, 2-(2-furyl)- is a potent nucleophile that can add to a wide range of carbonyl electrophiles, including aldehydes and ketones. youtube.commasterorganicchemistry.com This reaction, a 1,2-addition, results in the formation of a new carbon-carbon bond and a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the resulting alkoxide yields the corresponding α-hydroxy dithioacetal. libretexts.org

The addition of nucleophiles to carbonyl groups is a fundamental transformation in organic chemistry. youtube.com The rate and reversibility of this addition are dependent on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as the lithiated dithiolane, typically lead to irreversible additions. masterorganicchemistry.com The stereochemical outcome of these additions can often be controlled, especially in the addition of alkyne nucleophiles to carbonyl groups, where various methods for enantioselective additions have been developed. nih.gov This allows for the synthesis of enantioenriched propargylic alcohols, which are valuable synthetic intermediates. nih.gov

Derivatization Strategies for Diverse Functional Group Interconversions

The 1,3-dithiolane, 2-(2-furyl)- scaffold can be chemically modified to generate a diverse array of functional groups and heterocyclic systems. These transformations expand the synthetic utility of this building block beyond its role as an acyl anion equivalent.

Conversion to Other Heterocyclic Systems

The dithiolane ring itself can be a precursor to other sulfur-containing heterocycles. For example, 1,3-bis-tert-butyl thioethers can be converted into functionalized 1,2-dithiolanes in a one-step synthesis. rsc.org While not a direct conversion of a 1,3-dithiolane, this demonstrates the accessibility of related sulfur heterocycles.

Furthermore, the furan (B31954) moiety can participate in reactions that lead to the formation of new heterocyclic rings. For instance, the reaction of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine (B124118) can produce pyrazole (B372694) derivatives. researchgate.net This suggests that derivatization of the furan ring in 1,3-dithiolane, 2-(2-furyl)- could provide access to a variety of other heterocyclic systems.

Transformations Leading to Novel Carbon Frameworks

The furan ring in 1,3-dithiolane, 2-(2-furyl)- can be utilized to construct new carbon skeletons. The Diels-Alder reaction is a powerful tool for this purpose, where the furan acts as a diene. For example, trans-3-(2-Furyl)acrolein, a related furan-containing compound, can potentially undergo cycloaddition reactions. sigmaaldrich.com

Additionally, tandem reactions involving rhodium-generated carbonyl ylides from α-diazo ketones have been used to synthesize cis-fused hexahydro-1-benzofuran-3(2H)-one ring systems. researchgate.net This type of transformation, if applied to a suitably functionalized derivative of 1,3-dithiolane, 2-(2-furyl)-, could lead to the formation of complex polycyclic frameworks.

Applications in the Construction of Complex Organic Molecules

The synthetic versatility of 1,3-dithiolane, 2-(2-furyl)- makes it a valuable starting material for the synthesis of complex organic molecules, including natural products and biologically active compounds. The ability to introduce functionality through both the dithiolane and furan moieties allows for a modular approach to building intricate structures. For instance, the synthesis of 2-(2-furyl)-1,3-dioxalane, a related furan derivative, highlights its role as an intermediate in organic synthesis and as a substance with potential biological activity. google.com The strategic unmasking of the carbonyl group from the dithiolane at a late stage in a synthesis is a common and effective strategy. organic-chemistry.org

Development of Novel Reagents and Methodologies Leveraging the 1,3-Dithiolane, 2-(2-furyl)- Core

The 1,3-dithiolane unit is well-established as a protective group for carbonyl compounds and as a precursor to acyl anion equivalents. The presence of the 2-furyl substituent on the 1,3-dithiolane ring provides an additional site for chemical modification, opening avenues for the development of specialized reagents. The synthesis of 1,3-dithiolanes typically involves the condensation of an aldehyde or ketone with 1,2-ethanedithiol (B43112), often facilitated by an acid catalyst. In the case of 1,3-Dithiolane, 2-(2-furyl)-, this would involve the reaction of furfural (B47365) with 1,2-ethanedithiol.

The development of novel reagents can be envisaged through reactions targeting either the dithiolane or the furan ring. For instance, the lithiation of the C-2 position of the dithiolane ring is a common strategy to generate an acyl anion equivalent. This reactive intermediate can then participate in carbon-carbon bond-forming reactions with various electrophiles.

Table 1: Potential Reactions for Reagent Development
ReactantReagentProduct TypePotential Application
1,3-Dithiolane, 2-(2-furyl)-n-Butyllithium2-Lithio-1,3-dithiolane, 2-(2-furyl)-Acyl anion equivalent for C-C bond formation
1,3-Dithiolane, 2-(2-furyl)-Oxidizing agents (e.g., m-CPBA)1,3-Dithiolane-1-oxide, 2-(2-furyl)-Chiral sulfoxide (B87167) for asymmetric synthesis
1,3-Dithiolane, 2-(2-furyl)-Dienophiles (e.g., Maleic anhydride)Diels-Alder adductPolycyclic scaffolds
1,3-Dithiolane, 2-(2-furyl)-Electrophiles (e.g., Nitrating agents)Nitrated furan derivativeIntermediate for further functionalization

Furthermore, the furan ring itself is susceptible to a variety of transformations. It can undergo electrophilic substitution, Diels-Alder reactions, and ring-opening, providing a platform for creating a diverse array of molecular architectures. The interplay between the reactivity of the dithiolane and the furan ring could be exploited to design sequential or one-pot multi-component reactions, leading to complex molecular structures from a relatively simple starting material.

Methodologies leveraging the unique properties of the 1,3-Dithiolane, 2-(2-furyl)- core could also focus on its use as a masked bifunctional building block. The dithiolane can be deprotected to reveal the original carbonyl group of furfural under various conditions, including oxidative or mercury-based methods. This allows for the selective unmasking of the aldehyde functionality after the furan ring or the dithiolane sulfur atoms have been involved in other chemical transformations.

Exploration of the Compound in Catalyst or Ligand Design (if applicable)

The presence of both sulfur and oxygen heteroatoms, along with the aromatic furan ring, makes 1,3-Dithiolane, 2-(2-furyl)- an interesting candidate for exploration in catalyst and ligand design. The sulfur atoms of the dithiolane ring possess lone pairs of electrons that can coordinate to transition metals. Similarly, the oxygen atom of the furan ring can also act as a coordination site.

The field of organocatalysis could also potentially benefit from derivatives of this compound. For instance, the furan ring can be functionalized with catalytically active groups. The stereochemical properties of the dithiolane ring, especially if substituted to create chiral centers, could be exploited in asymmetric catalysis.

While direct applications of 1,3-Dithiolane, 2-(2-furyl)- as a catalyst or ligand are not extensively documented, the broader class of furan- and sulfur-containing compounds has seen significant use. For example, 2-furyl phosphines have been successfully employed as ligands in transition-metal-mediated organic synthesis. This precedent suggests that phosphine-functionalized derivatives of 1,3-Dithiolane, 2-(2-furyl)- could serve as effective ligands.

Table 2: Potential Ligand and Catalyst Applications
Functionalization StrategyTarget Metal/Catalyst TypePotential Catalytic Reaction
Introduction of phosphine (B1218219) groups on the furan ringTransition metals (e.g., Pd, Rh, Ru)Cross-coupling reactions, hydrogenation
Chiral resolution of substituted dithiolane ringLewis acids, transition metalsAsymmetric synthesis
Sulfoxidation of the dithiolane ringMetal-free or metal-catalyzedAsymmetric oxidation
Coordination through sulfur and furan oxygenVarious transition metalsPolymerization, oxidation catalysis

The design of bidentate or pincer-type ligands based on the 1,3-Dithiolane, 2-(2-furyl)- scaffold is a plausible direction for future research. By introducing additional coordinating groups onto the furan ring or the dithiolane structure, ligands with specific electronic and steric properties could be synthesized. These tailored ligands could find applications in a wide range of catalytic transformations, from fine chemical synthesis to materials science. The modular nature of the starting materials, furfural and substituted 1,2-ethanedithiols, would allow for the systematic tuning of the ligand properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.